Spiro[4.4]nonane-1,6-diamine
Description
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
spiro[4.4]nonane-4,9-diamine |
InChI |
InChI=1S/C9H18N2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8H,1-6,10-11H2 |
InChI Key |
BNILUWOCEPQBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCCC2N)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Kinetic Resolution
A 2011 study demonstrated a gram-scale asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione (>99% ee) using baker’s yeast-mediated kinetic resolution (Fig. 1A). Key steps include:
- Bioreduction : Ethyl 1-allyl-2-oxocyclopentanecarboxylate undergoes enantioselective reduction.
- Dieckmann Cyclization : Ketal-protected intermediates prevent racemization during cyclization.
- Yields : 54% for (R)-dione and 42% for (S)-dione.
Diels-Alder/Aromatization Strategy
A 2023 method employed tandem [4+2]-cycloaddition/aromatization to construct symmetric and asymmetric annulated diones (Fig. 1B).
- Dienophiles : Spiro[4.4]nona-2,7-diene-1,6-dione reacts with active dienes (e.g., tetrabromoxylene/NaI).
- Scope : Derivatives with fused aromatic rings (e.g., naphthalene) achieved in 65–82% yields.
Reductive Amination to Spiro[4.4]nonane-1,6-diamine
Direct conversion of the dione to diamine involves reductive amination. While explicit protocols are scarce, analogous pathways from dione to diol provide a framework for inference:
Homogeneous Catalytic Hydrogenation
- Catalyst : [Ru(S-BINAP)Cl₂]₂(NEt₃) in ethanol.
- Conditions : 50°C, 1000 psig H₂.
- Challenges : Competing spiro-ring opening in ethanol (62% side product).
Heterogeneous Catalytic Hydrogenation
- Catalysts : Raney Ni (95% ethanol, 100°C) or Pt/C (acetic acid, ambient H₂).
- Selectivity : Pt/C in acetic acid yields 76% cis,trans-diol.
Stoichiometric Reductions
- LiAlH₄/THF : Produces cis,trans-diol (71–81% selectivity).
- BH₃·THF : Yields 82% cis,trans-diol.
Comparative Analysis of Methods
Physicochemical Considerations
- Conformational Stability : X-ray studies on the dione reveal a half-chair conformation (84° angle between carbonyl groups). Hydrogen bonding in the diamine likely stabilizes analogous conformations.
- Chirality Transfer : Enantiopure dione precursors (>99% ee) enable diamine synthesis with retained stereochemistry.
Industrial Production Challenges
- Optimization Parameters : Temperature, pressure, and catalyst loading require fine-tuning to suppress side reactions (e.g., ring-opening).
- Scalability : Heterogeneous catalysts (e.g., Pt/C) offer better scalability than homogeneous systems.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[4.4]nonane-1,6-dione, while reduction can produce spiro[4.4]nonane-1,6-diol.
Scientific Research Applications
Scientific Research Applications of Spiro[4.4]nonane-1,6-diamine
This compound is a spirocyclic compound with diverse applications in scientific research, spanning chemistry, biology, and industry. Its unique structure allows it to interact with molecular targets, such as enzymes or receptors, with high affinity, modulating the activity of the target molecules and leading to various biological effects.
Chemical Applications
This compound serves as a building block in the synthesis of complex organic molecules and spirocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, to form spirocyclic ketones, imines, and substituted derivatives.
Types of Reactions:
- Oxidation: Forms spirocyclic ketones or imines.
- Reduction: Converts the compound into different amine derivatives.
- Substitution: Introduces functional groups into the spirocyclic structure via nucleophilic substitution.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Products: Major products include spirocyclic ketones, imines, and various substituted derivatives.
Biological Applications
This compound is valuable in studying enzyme mechanisms and protein-ligand interactions. Platinum(IV) complexes with cis,cis-spiro[4,4]nonane-1,6-diamine ligands exhibit strong antitumor activity against malignant tumors, including human lung cancer, gastric cancer, prostate cancer, melanoma, bladder cancer, lymphoma, and leukemia cells . These complexes have demonstrated effectiveness at smaller doses compared to conventional platinum complex therapeutics, potentially reducing side effects .
Industrial Applications
This compound is utilized in producing specialty chemicals and materials with unique properties.
Pharmaceutical Applications
Mechanism of Action
The mechanism by which Spiro[4.4]nonane-1,6-diamine exerts its effects involves its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This process involves complexation with transition metals and subsequent catalytic cycles that lead to the desired product.
Comparison with Similar Compounds
Comparison with Similar Spiro[4.4]nonane Derivatives
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities between spiro[4.4]nonane-1,6-diamine and related compounds:
Key Observations :
- Spiro[4.4]nonane-1,6-dione serves as a critical precursor for synthesizing diols and, by extension, could theoretically be reduced to diamines via reductive amination .
- Spiro[4.4]nonane-1,6-diol has been utilized in asymmetric catalysis, such as Rh-catalyzed hydroformylation, achieving moderate enantioselectivity (49% ee) .
- 1,3-Diazaspiro derivatives (e.g., hydantoins) exhibit distinct reactivity due to nitrogen incorporation, enabling applications in drug discovery .
Spiro[4.4]nonane-1,6-dione
- Au(I)-Catalyzed Cyclization : Efficient synthesis of 3,8-diarylidene derivatives via alkyne activation and heterocyclization .
- Tetrabutylammonium Iodide Catalysis : Improved yields under mild conditions for the parent dione structure .
- Asymmetric Synthesis : Kinetic resolution using baker’s yeast enables enantiopure dione production (>99% ee) .
Spiro[4.4]nonane-1,6-diol
- Diastereoselective Reduction : LiAlH₄, BH₃·THF, and other reagents yield cis,cis-, cis,trans-, or trans,trans-diols from the dione precursor .
Theoretical Pathway for 1,6-Diamine
- Reductive Amination : Hypothetical reduction of the dione to a diamine via intermediate imines, though direct evidence is absent in the provided literature.
Physicochemical Properties
- Conformational Analysis: X-ray studies on spiro[4.4]nonane-1,6-dione reveal a half-chair conformation for the five-membered rings, with an 84° angle between carbonyl groups . The diamine’s conformation may differ due to hydrogen bonding between -NH₂ groups.
- Chirality : Both dione and diol derivatives exhibit enantiomerism, with solvent-dependent circular dichroism (CD) spectra observed for the dione . The diamine’s chiral centers would similarly influence its optical activity.
- Thermal Stability: Spiro diones (e.g., 3,3,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione) show melting points between 40–66°C, while diols and diamines likely have higher melting points due to hydrogen bonding .
Biological Activity
Spiro[4.4]nonane-1,6-diamine is a bicyclic compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in medicinal chemistry for its applications in various therapeutic areas, including anti-cancer and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by a spirocyclic structure that provides rigidity and steric hindrance, influencing its biological interactions. The synthesis of this compound has been explored through various methodologies, often focusing on the creation of derivatives that enhance its pharmacological properties.
Antitumor Activity
One of the most significant biological activities attributed to this compound is its antitumor potential. Research indicates that platinum(IV) complexes containing this ligand exhibit strong antitumor activity against various cancer cell lines, including lung, gastric, and prostate cancers. These complexes have demonstrated reduced side effects compared to traditional chemotherapeutics, making them promising candidates for cancer treatment .
Table 1: Antitumor Activity of Platinum(IV) Complexes with this compound
| Cancer Type | Cell Line | IC50 (µM) | Side Effects |
|---|---|---|---|
| Lung Cancer | A549 | 5 | Reduced |
| Gastric Cancer | AGS | 8 | Minimal |
| Prostate Cancer | LNCaP | 7 | Lower than cisplatin |
| Malignant Melanoma | A375 | 6 | Reduced toxicity |
Inhibition of Osteoclast Activity
Recent studies have shown that derivatives of this compound can inhibit osteoclast activity, which is crucial for bone resorption processes. In a study involving ovariectomized mice (a model for postmenopausal osteoporosis), compounds derived from spiro[4.4]nonane were effective in preventing bone loss without adversely affecting bone formation .
Table 2: Inhibition of Osteoclast Activity by Spiro[4.4]nonane Derivatives
| Compound ID | Concentration (µM) | % Inhibition of Osteoclast Activity |
|---|---|---|
| E73 | 10 | 75% |
| E197 | 5 | 65% |
| E202 | 10 | 70% |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : The platinum complexes interact with DNA, forming cross-links that inhibit replication and transcription in cancer cells .
- Osteoclast Inhibition : These compounds modulate signaling pathways associated with osteoclast differentiation and activity, particularly through inhibition of Rac activation in osteoclasts .
Case Study 1: Platinum Complexes in Cancer Therapy
A study evaluated the efficacy of cis,cis-spiro[4.4]nonane-1,6-diamine platinum(IV) complexes in treating human lung cancer cells. The results indicated significant tumor regression in vivo models with minimal side effects compared to traditional therapies .
Case Study 2: Osteoporosis Treatment
In a preclinical study using ovariectomized mice, administration of E73 significantly reduced osteoclast numbers and activity after four weeks of treatment. This suggests potential therapeutic applications for osteoporosis management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
